N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation reaction of 1,2-dicarbonyl compounds with ammonia or primary amines.
Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain through alkylation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Formation of the Glycinamide Moiety: The glycinamide moiety is synthesized through the reaction of glycine derivatives with appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the methoxyphenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and imidazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfone derivatives.
Reduction: Products may include sulfides and reduced imidazole derivatives.
Substitution: Products depend on the nucleophile used but can include various substituted imidazole and sulfonyl derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Pathways Involved: Common pathways include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
- **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)ethenyl]-4-methylbenzamide
- **N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-isopropylphenyl)ethenyl]-4-methylbenzamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, differentiates it from many other imidazole derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(18-6-3-2-4-7-18)16-21(26)23-12-5-14-24-15-13-22-17-24/h2-4,6-11,13,15,17H,5,12,14,16H2,1H3,(H,23,26) |
InChI Key |
SGPZTICNSDPXLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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